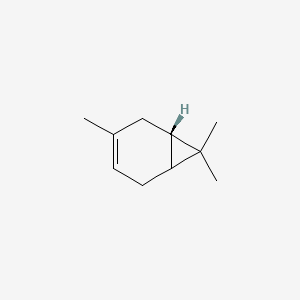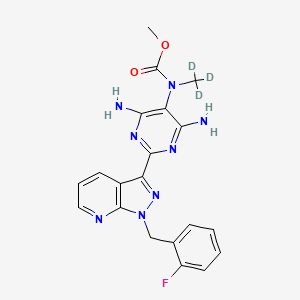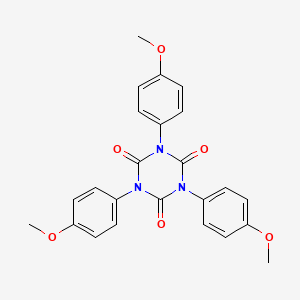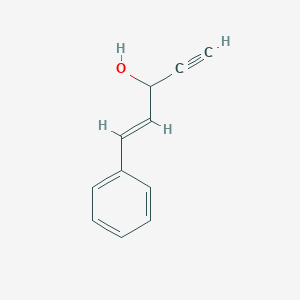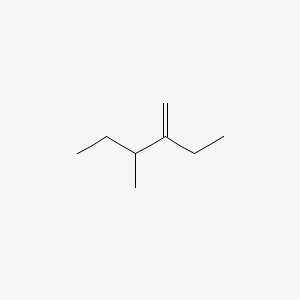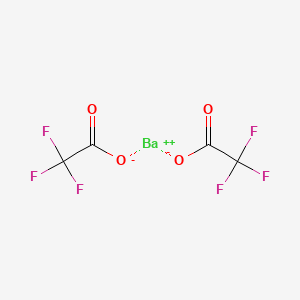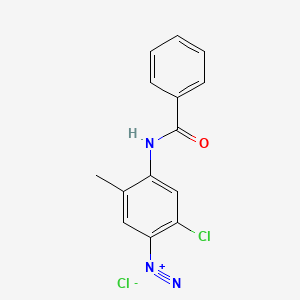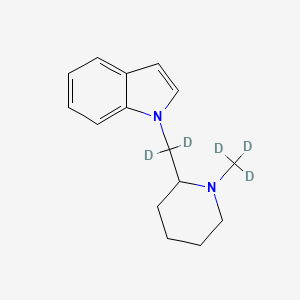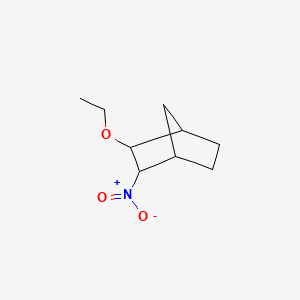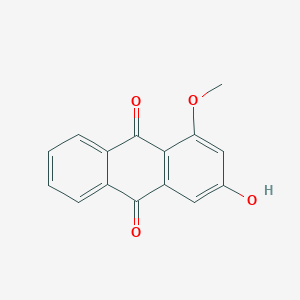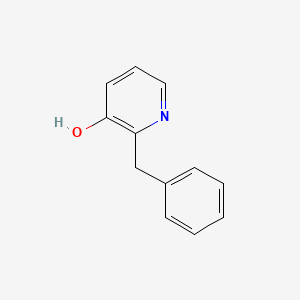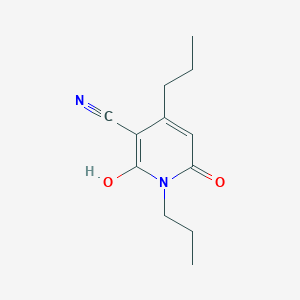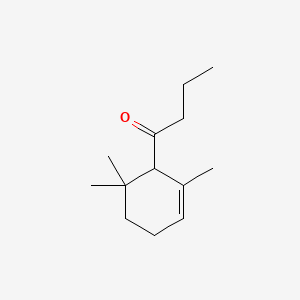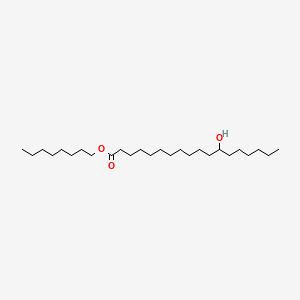
Octyl 12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 12-hydroxystearate: is an ester derived from the reaction between octyl alcohol and 12-hydroxystearic acid. It is known for its emollient properties and is commonly used in cosmetics and personal care products. The compound has a molecular formula of C26H52O3 and a molecular weight of approximately 412.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Castor Oil: The primary method for producing 12-hydroxystearic acid involves the hydrogenation of castor oil.
Esterification: The 12-hydroxystearic acid is then esterified with octyl alcohol under acidic conditions to form octyl 12-hydroxystearate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: The ester can be reduced to its corresponding alcohols under strong reducing conditions.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ethylhexyl Hydroxystearate: Similar in structure but derived from ethylhexanol.
Octyl Stearate: Lacks the hydroxyl group, making it less polar and less effective as an emollient.
Uniqueness
Properties
CAS No. |
74819-90-2 |
|---|---|
Molecular Formula |
C26H52O3 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
octyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C26H52O3/c1-3-5-7-9-16-20-24-29-26(28)23-19-15-13-11-10-12-14-18-22-25(27)21-17-8-6-4-2/h25,27H,3-24H2,1-2H3 |
InChI Key |
ASUSBOZIBYQNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
